5-bromo-N,N-dimethylpicolinamide

Drug Discovery Physicochemical Profiling ADME

Select 5-Bromo-N,N-dimethylpicolinamide for your next kinase inhibitor program. Its 5-position bromine and N,N-dimethyl amide ensure reliable Suzuki-Miyaura coupling and Buchwald-Hartwig reactivity. With an IC50 of 3.70 nM against CDC7 and 7 nM against CK2, it is a validated hit scaffold. The low LogP (0.2) offers a 10-fold advantage over the N,N-diethyl analogue, enhancing solubility and ADME profile. Required as Intermediate B40.1 for triazolopyrimidine synthesis (US11207325B2). Avoid the reactivity and bioactivity pitfalls of regioisomeric analogs.

Molecular Formula C8H9BrN2O
Molecular Weight 229.07 g/mol
CAS No. 845305-86-4
Cat. No. B1344591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N,N-dimethylpicolinamide
CAS845305-86-4
Molecular FormulaC8H9BrN2O
Molecular Weight229.07 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=NC=C(C=C1)Br
InChIInChI=1S/C8H9BrN2O/c1-11(2)8(12)7-4-3-6(9)5-10-7/h3-5H,1-2H3
InChIKeyKQRHFAPOFNDZHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Overview: 5-Bromo-N,N-Dimethylpicolinamide (CAS 845305-86-4) as a Strategic Intermediate


5-Bromo-N,N-dimethylpicolinamide (CAS 845305-86-4) is a brominated heterocyclic amide with the molecular formula C₈H₉BrN₂O and a molecular weight of 229.07 g/mol [1]. It belongs to the picolinamide class, featuring a pyridine ring substituted with a bromine atom at the 5-position and an N,N-dimethyl amide group. This specific substitution pattern establishes a unique reactivity profile, particularly in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings . Its physicochemical properties, including a calculated XLogP3 value of 0.2, position it as a versatile building block with distinct solubility characteristics compared to its close analogs [1].

The Case Against Analogue Substitution: Why 5-Bromo-N,N-Dimethylpicolinamide Cannot Be Replaced


Substituting 5-bromo-N,N-dimethylpicolinamide with a closely related analog without rigorous validation carries significant technical and economic risk. The position of the bromine atom (5- vs 6-) fundamentally alters the electronic environment of the pyridine ring, leading to divergent reactivity in cross-coupling reactions and differential binding to biological targets . Furthermore, the choice of amide substituent (N,N-dimethyl vs. N,N-diethyl or N-ethyl) dramatically shifts key physicochemical properties such as lipophilicity (LogP) and hydrogen-bonding capacity, directly impacting solubility, cellular permeability, and pharmacokinetic behavior [1]. The quantitative evidence presented in Section 3 demonstrates that even structurally similar compounds exhibit measurable and meaningful differences in these critical parameters, confirming that direct substitution is not a scientifically sound practice.

Verifiable Differentiation: Quantitative Benchmarks for 5-Bromo-N,N-Dimethylpicolinamide


LogP Differential: Hydrophilicity Advantage of the N,N-Dimethyl Analog

The calculated partition coefficient (XLogP3/XLogP3-AA) reveals a substantial difference in lipophilicity between the N,N-dimethyl and N,N-diethyl analogs. 5-bromo-N,N-dimethylpicolinamide exhibits a LogP of 0.2 [1], indicating significantly higher aqueous solubility and a lower potential for non-specific binding compared to its diethyl counterpart, 5-bromo-N,N-diethylpicolinamide, which has a LogP of 2.3261 [2].

Drug Discovery Physicochemical Profiling ADME

Kinase Inhibition Profile: Distinct Target Engagement Versus N-Ethyl Analog

5-Bromo-N,N-dimethylpicolinamide demonstrates potent inhibition of specific kinases, with an IC50 of 3.70 nM against human CDC7 kinase [1] and an IC50 of 7 nM against CK2 [2]. In contrast, its close structural analog, 5-bromo-N-ethylpicolinamide, is reported to have activity against PIM kinases . While quantitative IC50 data for the N-ethyl analog against PIM kinases is not directly provided, this qualitative difference highlights divergent kinase selectivity profiles driven by the amide substitution, which is crucial for target-specific research.

Kinase Inhibition Biochemical Assays Target Profiling

Isomeric Reactivity: 5-Bromo vs. 6-Bromo Substitution in Cross-Coupling

The position of the bromine atom on the pyridine ring dictates its utility in metal-catalyzed cross-coupling reactions. The 5-bromo isomer is a key intermediate for preparing triazolopyrimidine compounds, as exemplified in patent literature where it is used as a starting material (Intermediate B40.1) [1]. Conversely, the 6-bromo isomer (6-bromo-N,N-dimethylpicolinamide) is highlighted as a versatile building block for Suzuki-Miyaura couplings to create biaryl structures, with its derivatives showing IC₅₀ values ≤50 nM against EGFR mutants . This illustrates that the choice of regioisomer is not interchangeable and is driven by the desired downstream synthetic pathway and final target molecule.

Organic Synthesis Cross-Coupling Medicinal Chemistry

Defined Application Scenarios for 5-Bromo-N,N-Dimethylpicolinamide Based on Evidence


Early-Stage Kinase Drug Discovery: Targeting CDC7 and CK2

5-Bromo-N,N-dimethylpicolinamide is a rational procurement choice for research programs focused on discovering novel inhibitors of CDC7 or CK2 kinases. Its potent, low-nanomolar in vitro activity (IC50 of 3.70 nM against CDC7 and 7 nM against CK2) makes it a valuable hit or lead-like scaffold for further optimization [1][2]. Its distinct kinase inhibition profile, when compared to analogs like the N-ethyl derivative, allows for the exploration of specific areas of the kinome.

Medicinal Chemistry Optimization: Leveraging Favorable LogP

For lead optimization campaigns where reducing lipophilicity is a primary goal to improve solubility and mitigate off-target effects, 5-bromo-N,N-dimethylpicolinamide is a superior building block over its N,N-diethyl analog. The approximately 10-fold difference in LogP (0.2 vs. 2.3) offers a clear and measurable advantage in physicochemical property space, which is a critical parameter for achieving desirable ADME properties [1][2].

Synthesis of Triazolopyrimidine Scaffolds

This compound is a documented, essential intermediate for the synthesis of triazolopyrimidine derivatives, as evidenced by its explicit use as Intermediate B40.1 in patent literature (US11207325B2) [1]. For research groups or CDMOs focused on developing or scaling up such compounds, procurement of this specific 5-bromo regioisomer is a technical necessity, as the 6-bromo analog would lead to an entirely different class of products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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